molecular formula C6H2BrCl2NO2 B3109068 1-Bromo-2,5-dichloro-4-nitrobenzene CAS No. 170098-91-6

1-Bromo-2,5-dichloro-4-nitrobenzene

Cat. No. B3109068
CAS RN: 170098-91-6
M. Wt: 270.89 g/mol
InChI Key: MYTUPPCUVLUADY-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-nitrobenzene is an organic compound with the molecular formula C6H2BrCl2NO2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound can involve electrophilic substitution reactions . For instance, it can be produced from 2,4,4’-trichloro-biphenyl in a reaction that requires aqueous sodium carbonate (Na2CO3) and solvents like dioxane and ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and nitro groups . The exact positioning of these substituents on the benzene ring is determined by the rules of IUPAC nomenclature .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in palladium-catalyzed Stille cross-coupling reactions with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand . It can also undergo electrochemical reduction at zinc microelectrodes in ionic liquid, as investigated by cyclic voltammetry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.898 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data or reliable database information.

Scientific Research Applications

Anisotropic Displacement Parameters

Research has explored the anisotropic displacement parameters of isomorphous compounds, including those related to 1-Bromo-2,5-dichloro-4-nitrobenzene, to understand their behavior in crystal structures. These parameters are crucial for determining the stability and structural characteristics of such compounds, highlighting their importance in materials science and engineering (Mroz et al., 2020).

Synthesis Methods

Research on the synthesis of related bromo-nitro compounds provides insights into potential applications in pharmaceuticals and organic materials. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in producing certain medications, demonstrates the compound's relevance in drug synthesis and organic chemistry (Zhai Guang-xin, 2006).

Analytical Determination

Sensitive methods have been developed for determining potentially genotoxic impurities, including compounds structurally similar to this compound, in pharmaceutical products. These methods employ advanced techniques like GC–MS and LC–MS, underscoring the compound's significance in ensuring drug safety and purity (Raman et al., 2017).

Reactivity in Ionic Liquids

Studies on the reactivity of bromo-nitrobenzene radical anions in ionic liquids reveal unique behavior compared to conventional solvents, indicating potential applications in electrochemical processes and green chemistry (Ernst et al., 2013).

Electrosynthesis

Research into the electrochemical reductions of bromo-nitrobenzenes has unveiled electrosynthetic routes to valuable organic compounds, suggesting applications in organic synthesis and material science (Du & Peters, 2010).

properties

IUPAC Name

1-bromo-2,5-dichloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTUPPCUVLUADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1,4-dichlorobenzene (1.000 g, 4.443 mmol, Aldrich, used as received) in fuming HNO3 (7.0 mL) was stirred at 50° C. for 1.5 h and poured into ice (80 g). The yellowish precipitate was filtered, washed with water (10 mL) and dried under vacuum to give 1.14 g (95%) of pure title compound as a yellowish powder; m.p. 50°-53° C.; 1H NMR (CDCl3): 7.863 (s, 1H), 8.030 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

A solution of 2-bromo-1,4-dichlorobenzene (1.000 g, 4.443 mmol, Aldrich, used as received) in fuming HNO3 (7.0 mL) was stirred at 50° C. for 1.5 h and poured into ice (80 g). Yellowish white solid was filtered, washed with water (10 mL), and dried under vacuum to obtain 1.14 g (95%) of pure (CH NMR) title compound as a yellowish white powder; m.p. 50-53° C. (lit m.p. 57-58° C.; Fox, D. L. and Turner, E. E., J. Chem. Soc. 1859 (1930)); 1H NMR (CDCl3): δ 7.863 (s, 1H), 8.030 (s, 1H). This material was used as such for the next reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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